![molecular formula C19H15N7O4 B2757659 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034535-15-2](/img/structure/B2757659.png)
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of heterocyclic compounds in therapeutic applications. The synthesized compounds showed cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as 5-lipoxygenase inhibition activities, highlighting the significance of structural features in medicinal chemistry (Rahmouni et al., 2016).
Another research focused on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. This study illustrates the potential use of triazole-based compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Antiviral and Antimicrobial Activities
Benzamide-based 5-aminopyrazoles and their derivatives were synthesized, showing remarkable activity against the avian influenza virus (H5N1), indicating the potential for developing antiviral therapeutics from compounds with complex heterocyclic structures (Hebishy et al., 2020).
The synthesis, spectroscopic, and biological activity evaluation of heterocyclic compounds, including triazole and thiadiazole derivatives, were conducted, demonstrating their antibacterial and antifungal properties. This underscores the versatility of heterocyclic compounds in addressing various microbial threats (Patel & Patel, 2015).
Molecular Docking and Drug-likeness Prediction
- A study on the design, synthesis, molecular docking, and biological evaluation of novel compounds, including the oxadiazol and benzoxazole moieties, for antimicrobial, antioxidant, and antitubercular activities, highlights the importance of computational methods in predicting the efficacy of new compounds (Fathima et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including various enzymes, receptors, and proteins .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as blocking or activating receptors, inhibiting enzymes, or interacting with dna or rna .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, such as high solubility in water and other polar solvents, which can affect their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation, inhibiting the growth of cancer cells, and killing or inhibiting the growth of various microorganisms .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4/c27-18(12-4-5-15-16(9-12)29-11-28-15)21-7-8-26-10-14(23-25-26)19-22-17(24-30-19)13-3-1-2-6-20-13/h1-6,9-10H,7-8,11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEWVJVYAOTGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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